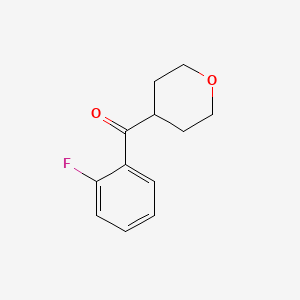

(2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone

Descripción

(2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone is a fluorinated aromatic ketone featuring a tetrahydropyran (THP) ring linked to a 2-fluorophenyl group via a carbonyl bridge. This compound is synthesized through the reaction of tetrahydro-4H-pyran-4-one with (2-fluorophenyl)methanamine under conditions optimized for urea or carbamate formation, as observed in studies targeting kappa opioid receptor ligands . The THP ring enhances metabolic stability and modulates lipophilicity, while the fluorine atom at the ortho position influences electronic properties and steric interactions, making this compound a valuable scaffold in medicinal chemistry.

Propiedades

IUPAC Name |

(2-fluorophenyl)-(oxan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO2/c13-11-4-2-1-3-10(11)12(14)9-5-7-15-8-6-9/h1-4,9H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUMAVRTLFJNAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone typically involves the reaction of 2-fluorobenzoyl chloride with tetrahydro-2H-pyran-4-ylmethanol under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

(2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the methanone group to a hydroxyl group, forming alcohol derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

(2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which (2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone exerts its effects depends on its interaction with molecular targets. For instance, it may act as an inhibitor of specific enzymes or receptors, modulating biological pathways such as signal transduction or metabolic processes. The exact molecular targets and pathways involved would require further experimental validation.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key Observations :

- Substituent Position : Ortho-fluorination (target compound) vs. para-fluorination (3o) affects steric bulk and electronic effects. Ortho-substituents may hinder rotational freedom, influencing binding to biological targets .

- Electron-Withdrawing Groups : The trifluoromethyl group in 3p enhances lipophilicity but reduces solubility compared to fluorine .

Physicochemical Properties

Table 2: Physicochemical Data

Key Observations :

- Fluorine Chemical Shifts : The ¹⁹F NMR shift for the ortho-fluoro compound (-112.5 ppm) differs from the para-fluoro analog (-115.2 ppm), reflecting distinct electronic environments .

Actividad Biológica

The compound (2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone , also known as F15 or PF-06423332, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone features a fluorophenyl group attached to a tetrahydro-2H-pyran moiety. This unique combination of functional groups is believed to contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C12H13F1O1 |

| Molecular Weight | 208.23 g/mol |

| Boiling Point | Not available |

| Solubility | High |

Research indicates that the compound exhibits several mechanisms of action that contribute to its biological activity:

- Antitumor Activity : Studies have shown that (2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone may induce apoptosis in cancer cells and inhibit tumor proliferation through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins.

- Neuroprotective Effects : Preliminary research suggests that the compound may protect neurons from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Antidepressant Properties : The piperazine derivatives related to this compound have been explored for their potential in alleviating symptoms of depression and anxiety disorders, suggesting a role in neurotransmitter modulation.

- Antimicrobial Activity : The structural characteristics imply potential interactions with microbial targets, leading to antibacterial or antifungal effects.

Antitumor Studies

A study published in MDPI indicated that similar compounds with substituted pyridine rings exhibit significant anticancer properties. The IC50 values for these compounds were reported to be less than that of standard chemotherapeutics like doxorubicin, suggesting a promising avenue for cancer therapy .

Neuroprotection

In a recent investigation into neuroprotective agents, (2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone was found to reduce neuronal cell death in models of oxidative stress. The study highlighted the importance of the tetrahydro-2H-pyran moiety in enhancing neuroprotective effects.

Antidepressant Efficacy

Research focusing on piperazine derivatives revealed that compounds structurally similar to (2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone exhibited significant antidepressant activity in animal models. These findings support further exploration into its potential for treating mood disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.